ethyl (2S)-2-hydroxypent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-hydroxypent-4-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is particularly interesting due to its unique structure, which includes both an ester functional group and an alkene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-hydroxypent-4-enoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-hydroxypent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-hydroxypent-4-enoate can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) can be used to oxidize the alkene group.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester group to an alcohol.
Substitution: Acid chlorides or anhydrides can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Ethyl (2S)-2-hydroxypent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which ethyl (2S)-2-hydroxypent-4-enoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the alkene group reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the ester group is reduced to an alcohol by reagents such as lithium aluminum hydride. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl (2S)-2-hydroxypent-4-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet odor, used in perfumes and as a solvent.
The uniqueness of this compound lies in its combination of an ester and an alkene functional group, which allows it to participate in a wider range of chemical reactions compared to simpler esters.
Properties
CAS No. |
104196-81-8 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (2S)-2-hydroxypent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3/t6-/m0/s1 |
InChI Key |
BHBWGDPROGTKMS-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC=C)O |
Canonical SMILES |
CCOC(=O)C(CC=C)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.